Differential Substrate Recognition: 3-Aminobutyrate vs. GABA and Beta-Alanine in GABA Permease Transport
The B. subtilis GABA permease (GabP) demonstrates distinct recognition of 3-aminobutyrate compared to its primary substrates. While the transporter shows clear affinity for beta-alanine (Km = 9.6 µM) and GABA (Km = 37 µM), it is also capable of translocating 3-aminobutyrate across the membrane via counterflow against [3H]GABA. This indicates that 3-aminobutyrate is a recognized but likely lower-affinity substrate for this specific transporter compared to beta-alanine and GABA. The ability to be transported differentiates it from bulkier, conformationally constrained analogs like nipecotic acid, which are not transported [1].
| Evidence Dimension | Transporter Substrate Recognition (B. subtilis GabP) |
|---|---|
| Target Compound Data | Translocated via counterflow against [3H]GABA (no Km reported). |
| Comparator Or Baseline | Beta-alanine: Km = 9.6 µM; GABA: Km = 37 µM; Nipecotic acid: not translocated. |
| Quantified Difference | 3-Aminobutyrate is a translocated substrate, unlike nipecotic acid, but its affinity is implied to be lower than the ~10-40 µM range for the primary substrates. |
| Conditions | B. subtilis GabP expressed in E. coli membrane vesicles, counterflow assay. |
Why This Matters
This establishes 3-aminobutyrate as a specific, transportable GABA analog in microbial systems, distinguishing it from other analogs used in transport inhibition studies and ensuring it is the correct probe for studying GabP-mediated uptake pathways.
- [1] Brechtel, C. E., & King, S. C. (1998). 4-Aminobutyrate (GABA) transporters from the amine-polyamine-choline superfamily: substrate specificity and ligand recognition profile of the 4-aminobutyrate permease from Bacillus subtilis. Biochemical Journal, 333(3), 565-571. View Source
